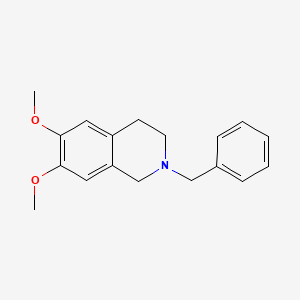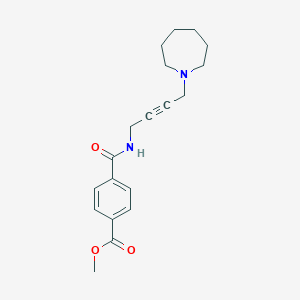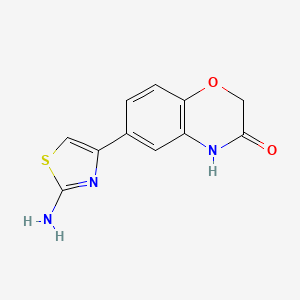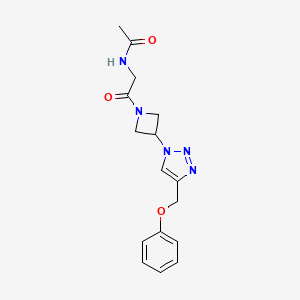![molecular formula C12H14F3N B2734815 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine CAS No. 603068-26-4](/img/structure/B2734815.png)
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . It is stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a methyl group attached to the 4-position of the ring, and a phenyl ring substituted with a trifluoromethyl group at the 4-position . The molecular formula is C12H14F3N, and the average mass is 229.242 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.25 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Analytical Toxicology
A comprehensive review on pyrrolidinophenone derivatives, which are a group of narcotic drugs controlled in the Russian Federation, discusses trends in biotransformation and the analytical techniques used for their detection in biological fluids. The review highlights the importance of enzymatic hydrolysis followed by solid-phase extraction for achieving low detection limits for these substances and their primary metabolites. This work underscores the role of pyrrolidinophenone derivatives in the field of analytical toxicology and drug monitoring (I. V. Synbulatov, A. V. Voronin, & T. Voronina, 2019).
Drug Discovery
The stereochemistry of phenylpiracetam and its methyl derivative has been reviewed, with a focus on improving the pharmacological profile through the design, synthesis, and exploration of biological activity. This research indicates the crucial role of the pyrrolidine scaffold in developing central nervous system agents to facilitate memory processes and attenuate cognitive function impairment (G. Veinberg et al., 2015).
Biological Significance
A review on biologically significant pyrimidine appended optical sensors highlights the use of heterocycles, including pyrrolidine derivatives, in the synthesis of optical sensors due to their biological and medicinal applications. The adaptability of pyrimidine derivatives in forming coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the broader scientific applications of pyrrolidine-based compounds (Gitanjali Jindal & N. Kaur, 2021).
Versatile Scaffold for Bioactive Compounds
The pyrrolidine ring is highlighted as a versatile scaffold for novel biologically active compounds in drug discovery. This review emphasizes the utility of the pyrrolidine ring in exploring the pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional coverage due to its non-planarity. It discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, outlining the influence of steric factors on biological activity and the importance of stereochemistry in the biological profile of drug candidates (Giovanna Li Petri et al., 2021).
Safety and Hazards
The compound “4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine” may cause skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions of “4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine” and similar compounds lie in their potential applications in medicinal chemistry. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The trifluoromethyl group is also of interest due to its presence in many FDA-approved drugs .
Eigenschaften
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-8-6-11(16-7-8)9-2-4-10(5-3-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNWKBAYDBUQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2734733.png)

![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide](/img/structure/B2734736.png)
![2-(Furan-2-yl)-1-(thieno[3,2-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2734740.png)
![N-(2-cyanophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2734741.png)

![N-tert-butyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2734744.png)
![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol](/img/structure/B2734745.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2734749.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2734751.png)
![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2734753.png)

